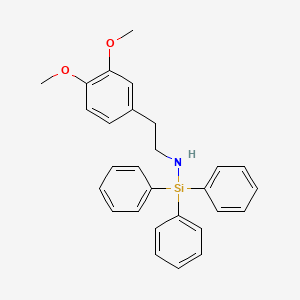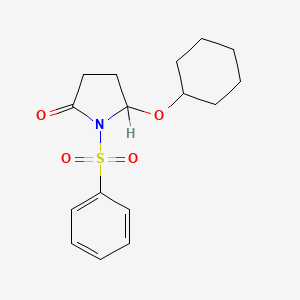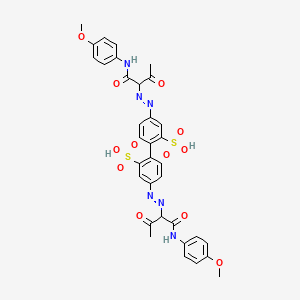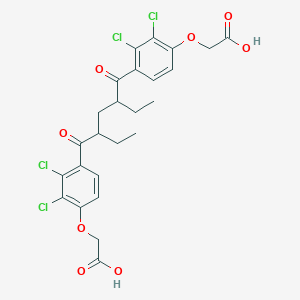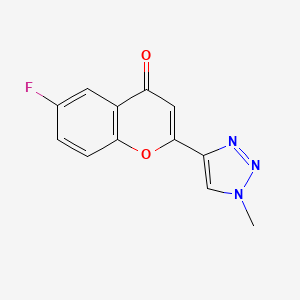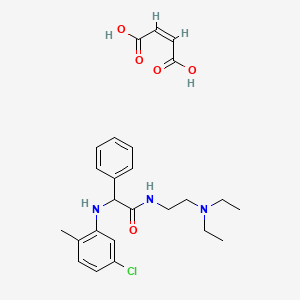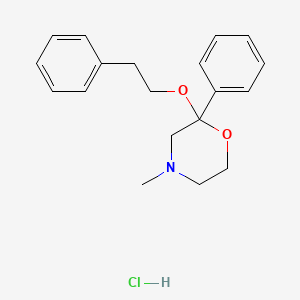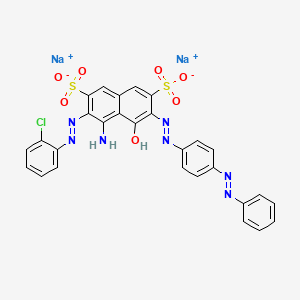
4-Amino-3-((2-chlorophenyl)azo)-5-hydroxy-6-((4-(phenylazo)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 302-328-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 302-328-2 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, purification processes, and final product isolation.
Industrial Production Methods: Industrial production of EINECS 302-328-2 is carried out in large-scale chemical plants. The process involves the use of advanced chemical reactors, precise temperature control, and continuous monitoring of reaction parameters. The production methods are designed to ensure high efficiency, safety, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: EINECS 302-328-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like halogens, acids, and bases are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
EINECS 302-328-2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a biochemical tool for studying cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: EINECS 302-328-2 is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of EINECS 302-328-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
EINECS 302-328-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8 (amyl nitrite): Known for its vasodilatory effects and use in medical applications.
EINECS 234-985-5 (bismuth tetroxide): Used in the production of pigments and as a catalyst in chemical reactions.
EINECS 239-934-0 (mercurous oxide): Employed in the manufacture of batteries and as an antiseptic.
The uniqueness of EINECS 302-328-2 lies in its specific chemical structure, reactivity, and applications, which distinguish it from other compounds in the same category.
Properties
CAS No. |
94107-91-2 |
|---|---|
Molecular Formula |
C28H18ClN7Na2O7S2 |
Molecular Weight |
710.1 g/mol |
IUPAC Name |
disodium;4-amino-3-[(2-chlorophenyl)diazenyl]-5-hydroxy-6-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H20ClN7O7S2.2Na/c29-20-8-4-5-9-21(20)34-35-26-22(44(38,39)40)14-16-15-23(45(41,42)43)27(28(37)24(16)25(26)30)36-33-19-12-10-18(11-13-19)32-31-17-6-2-1-3-7-17;;/h1-15,37H,30H2,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
YLWZPYIJTDYGQX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=CC=C5Cl)N)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


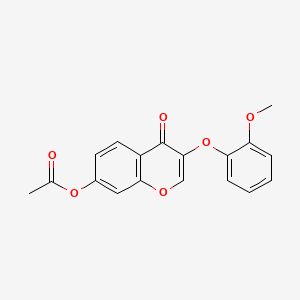
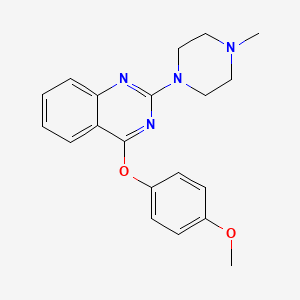
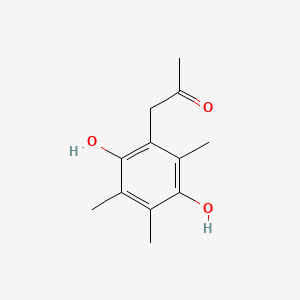

![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
